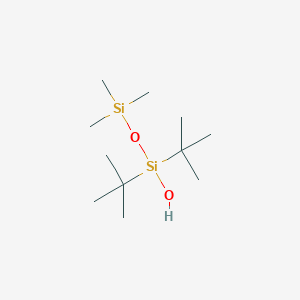
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is a chemical compound with a unique structure that includes two tert-butyl groups and a trimethylsilyl group attached to a disiloxane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol typically involves the reaction of tert-butyl lithium with trimethylchlorosilane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of tert-butyl lithium with trimethylchlorosilane: This step forms the intermediate tert-butyltrimethylsilane.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as platinum or palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives.
科学的研究の応用
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a precursor for advanced materials.
作用機序
The mechanism by which 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
類似化合物との比較
Similar Compounds
1,1-Di-tert-butylperoxy-3,3,5-trimethylcyclohexane: This compound is used as a crosslinking agent in polymerization reactions.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Used as a ligand in catalysis.
1,3-Di-tert-butylbenzene: Participates in various organic reactions.
Uniqueness
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is unique due to its disiloxane backbone and the presence of both tert-butyl and trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
92810-27-0 |
|---|---|
分子式 |
C11H28O2Si2 |
分子量 |
248.51 g/mol |
IUPAC名 |
ditert-butyl-hydroxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O2Si2/c1-10(2,3)15(12,11(4,5)6)13-14(7,8)9/h12H,1-9H3 |
InChIキー |
YFEZRRXBZHCVPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


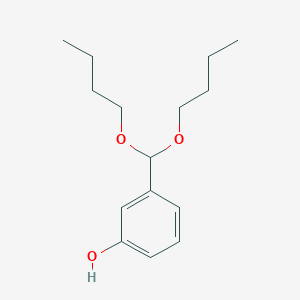

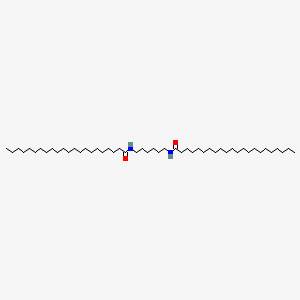

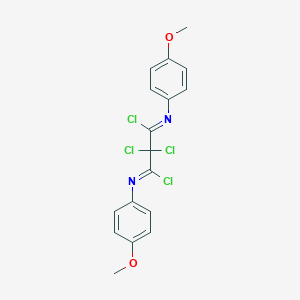

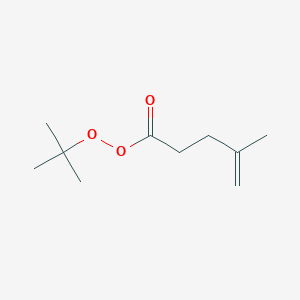

arsanium bromide](/img/structure/B14342323.png)

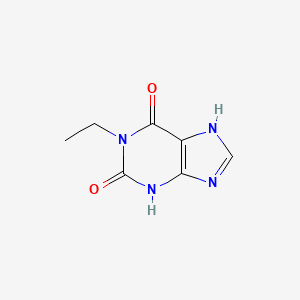
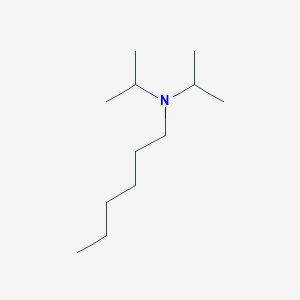
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

